(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal
Description
(3R,4S,5S)-3,4,5,6-Tetrahydroxyhexanal is a monosaccharide derivative with a linear aldehyde backbone and four hydroxyl groups at positions 3, 4, 5, and 5. Its stereochemistry (3R,4S,5S) distinguishes it from other hexose derivatives, influencing its physical properties and biological interactions.
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5+,6+/m1/s1 |
InChI Key |
VRYALKFFQXWPIH-SRQIZXRXSA-N |
Isomeric SMILES |
C(C=O)[C@H]([C@@H]([C@H](CO)O)O)O |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of glucose derivatives under controlled conditions. The reaction typically requires specific catalysts and reagents to ensure the correct stereochemistry is maintained.
Industrial Production Methods
On an industrial scale, the production of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal often involves enzymatic processes. Enzymes such as glucose oxidase can be used to selectively oxidize glucose to produce the desired compound. This method is preferred due to its efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.
Biology
In biological research, this compound is used to study carbohydrate metabolism and enzyme specificity. It serves as a model compound for understanding the behavior of hexose sugars in biological systems.
Medicine
In medicine, (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal is explored for its potential therapeutic applications. Its derivatives are investigated for their roles in treating metabolic disorders and as potential drug candidates.
Industry
Industrially, this compound is used in the production of various biochemicals and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. Its molecular targets include enzymes such as glucose oxidase and hexokinase, which play crucial roles in glucose metabolism.
Comparison with Similar Compounds
Structural Isomers and Diastereomers
2-Deoxy-D-lyxo-hexose (3R,4R,5R)
- IUPAC Name : (3R,4R,5R)-3,4,5,6-Tetrahydroxyhexanal
- CAS : 154-17-6
- Key Differences : The 4R and 5R configurations reduce hydrophilicity compared to (3R,4S,5S).
- Applications : Used in glycobiology studies due to its deoxy structure .
2-Deoxy-D-glucose (2DG; 3R,4S,5R)
- IUPAC Name : (3R,4S,5R)-3,4,5,6-Tetrahydroxyhexanal
- Key Differences : The 5R configuration alters its metabolic inhibition properties, making it a glycolysis inhibitor studied in mitochondrial dysfunction and COVID-19 .
L-Rhamnose (2R,3R,4S,5S)
- IUPAC Name : (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- CAS : 3615-41-6
- Key Differences : A 6-deoxy sugar with reduced solubility; widely used in bacterial cell wall synthesis .
Aldehydo-D-glucose (2R,3S,4R,5R)
- IUPAC Name : (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal
- Key Differences : Additional hydroxyl group at position 2 increases polarity and reactivity .
Functional Group Variations
D-Mannosamine Hydrochloride (2S,3R,4S,5R)
- IUPAC Name: (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride
- CAS : 5505-63-5
- Key Differences: Amino group at position 2 enables glycosylation inhibition; used in metabolic disease research .
- Clinical Data: No development reported despite endogenous metabolite status .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| (3R,4S,5S)-3,4,5,6-Tetrahydroxyhexanal | C₆H₁₂O₆ | 180.16 | High | Aldehyde, 4 hydroxyls |
| 2-Deoxy-D-lyxo-hexose | C₆H₁₂O₅ | 164.16 | Moderate | Aldehyde, 3 hydroxyls |
| D-Mannosamine HCl | C₆H₁₃NO₅·HCl | 215.63 | High | Amino, 4 hydroxyls, chloride |
| L-Rhamnose | C₆H₁₂O₅ | 164.16 | Low | Aldehyde, 4 hydroxyls |
| Aldehydo-D-glucose | C₆H₁₂O₆ | 180.16 | Very High | Aldehyde, 5 hydroxyls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
